molecular formula C13H17N B13433923 (4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

(4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Cat. No.: B13433923
M. Wt: 187.28 g/mol
InChI Key: ZYTYWRZPBAHJLV-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with a substituted aniline, which undergoes cyclization in the presence of a strong acid or base to form the carbazole core. The methyl group at the 4a position can be introduced through alkylation reactions using methylating agents like methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced carbazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions include oxidized carbazole derivatives, reduced carbazole derivatives, and substituted carbazole compounds with various functional groups .

Scientific Research Applications

(4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole apart from similar compounds is its specific stereochemistry and the presence of the methyl group at the 4a position

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

(4aS,9aS)-4a-methyl-1,2,3,4,9,9a-hexahydrocarbazole

InChI

InChI=1S/C13H17N/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7,12,14H,4-5,8-9H2,1H3/t12-,13-/m0/s1

InChI Key

ZYTYWRZPBAHJLV-STQMWFEESA-N

Isomeric SMILES

C[C@@]12CCCC[C@@H]1NC3=CC=CC=C23

Canonical SMILES

CC12CCCCC1NC3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.